Biotin-PEG7-Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotin-PEG7-Azide is a compound that combines biotin, a water-soluble vitamin (vitamin B7), with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with alkyne-containing molecules. The PEG spacer enhances the solubility and flexibility of the molecule, making it suitable for various biological and chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-PEG7-Azide is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and the introduction of an azide group. The synthesis typically involves the following steps:

Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Conjugation with PEG: The activated biotin is then reacted with a PEG derivative containing an amine group to form biotin-PEG.

Introduction of Azide Group: The biotin-PEG compound is further reacted with a reagent containing an azide group, such as azidoacetic acid, to form this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in large batches and purified using techniques such as chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-PEG7-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group in this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst

Common Reagents and Conditions

Copper(I) Catalyst: Used in CuAAC reactions to facilitate the formation of triazole linkages.

DBCO or BCN Reagents: Used in SPAAC reactions for copper-free click chemistry

Major Products Formed

The major products formed from these reactions are biotinylated molecules with triazole linkages, which are highly stable and suitable for various bioconjugation applications .

Aplicaciones Científicas De Investigación

Protein Labeling and Purification

Biotin-PEG7-Azide is extensively used for labeling proteins due to its ability to form stable complexes with avidin or streptavidin. This property is leveraged in:

- Immunoassays : The compound can be used to label antibodies, enhancing sensitivity in detection assays. The rapid formation of the biotin-streptavidin complex allows for effective capture and purification of target proteins from complex mixtures .

- Fluorescence Microscopy : By conjugating fluorescent dyes to biotinylated proteins, researchers can visualize protein localization and dynamics within cells .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems allows for targeted therapy. The biotin component enables selective binding to cells expressing avidin or streptavidin, facilitating targeted drug delivery to specific tissues or tumor cells . Case studies have demonstrated enhanced therapeutic efficacy when using biotinylated drug carriers in cancer treatment, as they improve drug accumulation at the target site while minimizing systemic toxicity .

Diagnostic Tools

This compound plays a crucial role in developing diagnostic tools:

- Biosensors : The compound can be immobilized on sensor surfaces, allowing for the detection of specific biomolecules through the strong interaction between biotin and streptavidin. This application is particularly useful in point-of-care diagnostics where rapid results are necessary .

- Fluorescent Probes : Researchers have utilized biotinylated probes for the detection of specific antigens in various biological samples, enhancing the sensitivity and specificity of assays .

Targeted Delivery of Antibody-Drug Conjugates

A study demonstrated the use of this compound in creating antibody-drug conjugates (ADCs) that selectively target cancer cells. The ADCs were designed with a biotin moiety that allowed them to bind selectively to streptavidin-coated nanoparticles, leading to increased accumulation of the cytotoxic agent at tumor sites while reducing off-target effects .

Enhanced Imaging Techniques

In another case study, researchers employed this compound in conjunction with advanced imaging techniques. By labeling glycoproteins on cell surfaces with biotin and using streptavidin-conjugated fluorophores, they achieved high-resolution images that revealed dynamic cellular processes such as receptor internalization and signaling pathways .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Protein Labeling | Conjugation with antibodies for detection assays | High sensitivity and specificity |

| Drug Delivery | Targeted delivery systems using biotinylated carriers | Reduced systemic toxicity |

| Diagnostic Tools | Biosensors and fluorescent probes | Rapid detection and high accuracy |

| Case Study | Findings | Implications |

|---|---|---|

| ADCs for Cancer | Improved targeting and reduced side effects | Enhanced therapeutic efficacy |

| Imaging Techniques | High-resolution imaging of cellular processes | Better understanding of cellular dynamics |

Mecanismo De Acción

Biotin-PEG7-Azide exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules via click chemistry reactions. The biotin moiety binds with high affinity to avidin or streptavidin, enabling the detection, purification, and immobilization of biotinylated molecules. The PEG spacer provides flexibility and enhances the solubility of the compound, making it suitable for various biological applications .

Comparación Con Compuestos Similares

Biotin-PEG7-Azide is unique due to its combination of biotin, PEG spacer, and azide group, which provides several advantages over similar compounds:

Biotin-PEG4-Azide: Similar to this compound but with a shorter PEG spacer, which may result in lower solubility and flexibility.

Biotin-PEG11-Azide: Contains a longer PEG spacer, providing greater flexibility but potentially increasing the molecular weight and complexity.

Biotin-PEG-Alkyne: Contains an alkyne group instead of an azide group, making it suitable for different types of click chemistry reactions.

List of Similar Compounds

- Biotin-PEG4-Azide

- Biotin-PEG11-Azide

- Biotin-PEG-Alkyne

- Biotin-PEG-DBCO

- Biotin-PEG-TCO

Actividad Biológica

Biotin-PEG7-Azide is a biotinylation reagent that plays a significant role in bioconjugation and bioorthogonal chemistry, particularly through its application in azide-alkyne cycloaddition reactions. This compound is particularly useful for labeling alkyne-containing biomolecules, which facilitates various biological assays and therapeutic applications. Below, we explore its biological activity, applications, and relevant research findings.

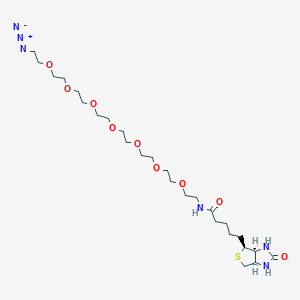

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer of seven ethylene glycol units, terminated with an azide group. This structure enhances its solubility in aqueous environments and minimizes potential aggregation issues associated with hydrophobic interactions.

| Component | Description |

|---|---|

| Biotin | A vitamin essential for various biological functions, known for its strong binding to streptavidin. |

| PEG Spacer | Provides hydrophilicity and flexibility, improving the solubility of biotinylated compounds. |

| Azide Group | Enables click chemistry reactions, specifically Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). |

This compound functions primarily through bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with cellular processes. The azide group reacts with alkyne-containing molecules in the presence of copper catalysts or via strain-promoted mechanisms, enabling the conjugation of biotin to proteins, peptides, or other biomolecules.

Applications

- Bioconjugation : Used for attaching biotin to proteins or other biomolecules for detection and purification.

- Immunoassays : Enhances the sensitivity of assays by allowing for the amplification of signals through the strong biotin-streptavidin interaction.

- Drug Delivery Systems : Facilitates targeted delivery of therapeutics by conjugating drugs to biotinylated carriers.

- Cell Imaging : Allows for visualization of specific biomolecules within cells using fluorescently labeled streptavidin.

Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various biological contexts:

Case Study 1: Enhanced Imaging Techniques

A study demonstrated that using this compound in combination with cyclooctyne derivatives significantly improved imaging techniques in live animal models. The incorporation of azides into cell-surface glycans allowed for selective labeling and visualization through SPAAC reactions, resulting in enhanced imaging quality without cytotoxic effects .

Case Study 2: Cancer Therapeutics

In preclinical models, this compound was utilized to develop targeted therapies where biotinylated antibodies were conjugated with cytotoxic agents. This approach led to improved therapeutic efficacy and reduced off-target toxicity compared to conventional methods .

Case Study 3: Protein Purification

The use of this compound in pull-down assays has shown to increase the yield and purity of isolated proteins. The strong affinity between biotin and streptavidin allowed for effective capture and subsequent analysis of target proteins from complex mixtures .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMFFURCOFOFGG-LSQMVHIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N6O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.